molecular formula C20H26N8O14 B14418794 Octane-1,8-diamine;2,4,6-trinitrophenol CAS No. 80056-68-4

Octane-1,8-diamine;2,4,6-trinitrophenol

Cat. No.: B14418794
CAS No.: 80056-68-4
M. Wt: 602.5 g/mol
InChI Key: HSHOLBBFZYIIFE-UHFFFAOYSA-N
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Description

Octane-1,8-diamine;2,4,6-trinitrophenol is a compound formed by the combination of octane-1,8-diamine and 2,4,6-trinitrophenolIt is a colorless solid with an amine-like odor and is easily soluble in water It is a yellow crystalline solid that is highly explosive and has been used historically as a military explosive .

Chemical Reactions Analysis

Types of Reactions

Octane-1,8-diamine can undergo various chemical reactions, including:

2,4,6-Trinitrophenol undergoes reactions such as:

Common Reagents and Conditions

Common reagents for the reactions involving octane-1,8-diamine include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . For 2,4,6-trinitrophenol, common reagents include reducing agents like tin and hydrochloric acid for reduction, and nitrating mixtures for further nitration .

Major Products Formed

The major products formed from the reactions of octane-1,8-diamine include primary amines, amides, and nitriles . For 2,4,6-trinitrophenol, major products include aminophenols and more highly nitrated phenols .

Mechanism of Action

The mechanism of action of octane-1,8-diamine involves its ability to act as a Bronsted base, accepting protons from donor molecules . This property makes it useful in various chemical reactions where proton transfer is involved.

2,4,6-Trinitrophenol exerts its effects by uncoupling oxidative phosphorylation, disrupting the production of ATP in cells . This mechanism is utilized in biochemical studies to understand oxidative processes and energy metabolism.

Properties

CAS No.

80056-68-4

Molecular Formula

C20H26N8O14

Molecular Weight

602.5 g/mol

IUPAC Name

octane-1,8-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/C8H20N2.2C6H3N3O7/c9-7-5-3-1-2-4-6-8-10;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H2;2*1-2,10H

InChI Key

HSHOLBBFZYIIFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCN)CCCN

Origin of Product

United States

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